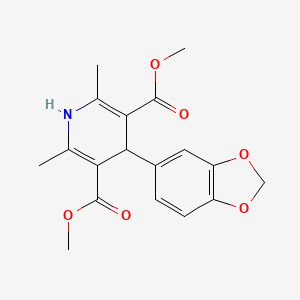

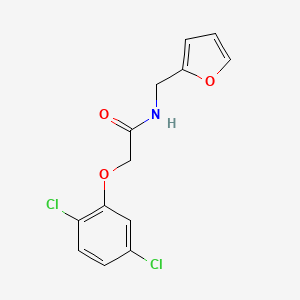

![molecular formula C12H15N3O2S2 B5579640 2-[(4-羟基-5,6-二甲基噻吩并[2,3-d]嘧啶-2-基)硫代]-N,N-二甲基乙酰胺](/img/structure/B5579640.png)

2-[(4-羟基-5,6-二甲基噻吩并[2,3-d]嘧啶-2-基)硫代]-N,N-二甲基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thienopyrimidine derivatives generally involves the condensation of thieno[2,3-d]pyrimidinones with various aldehydes or ketones in the presence of a base such as sodium hydroxide (NaOH). Elmuradov et al. (2011) demonstrated the synthesis of 2,3-dimethyl- and 2,3-substituted 8-arylidene-6,7-dihydro-pyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4-ones by reacting dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-ones with different aromatic aldehydes, showcasing the flexibility in synthesizing thienopyrimidine derivatives through condensation reactions (Elmuradov, Bozorov, & Shakhidoyatov, 2011).

Molecular Structure Analysis

The molecular structure of thienopyrimidine derivatives is characterized by their planar thieno[2,3-d]pyrimidin-4-one unit. The structure facilitates various chemical reactions due to the presence of reactive sites, such as the sulfur atom in the thioether moiety and the nitrogen atoms in the pyrimidine ring. These structural features are crucial for the compound's chemical reactivity and interaction with biological targets.

Chemical Reactions and Properties

Thienopyrimidine derivatives participate in various chemical reactions, including condensation, S-alkylation under phase transfer conditions, and reactions with hydroxylamine to afford oxadiazoles or isoxazolines, demonstrating their versatile chemical reactivity. The presence of a thioether moiety allows for further functionalization, enhancing the compound's utility in organic synthesis and potential applications in medicinal chemistry.

Physical Properties Analysis

The physical properties of thienopyrimidine derivatives, such as solubility, melting point, and crystalline structure, can vary widely depending on the substituents attached to the core structure. These properties are essential for determining the compound's suitability for various applications, including drug formulation.

Chemical Properties Analysis

Thienopyrimidine derivatives exhibit a range of chemical properties, including the ability to form stable crystalline structures, engage in hydrogen bonding, and undergo tautomerism. These properties are influenced by the compound's specific molecular structure and the nature of its substituents.

For more in-depth information on each aspect and related studies, the following references provide valuable insights into the synthesis, structure, and properties of thienopyrimidine derivatives and similar compounds:

科学研究应用

化学合成和性质

Davoodnia 等人的研究 (2009) 考察了 2-氨基-4,5-二甲基噻吩-3-甲酰胺在微波辐射下与异(和异硫)氰酸酯反应合成噻吩并[2,3-d]嘧啶。此过程可能涉及 4,5-二甲基-2-取代氨基甲酰硫代氨基噻吩-3-甲酰胺等中间体,有助于理解噻吩并[2,3-d]嘧啶衍生物的合成 (Davoodnia 等人,2009)。

Elmuradov 等人 (2011) 通过使 2,3-二甲基和 2,3-三、2,3-四和 2,3-五亚甲基取代的 8-芳基亚烷基-6,7-二氢吡咯并[1,2-a]噻吩并[2,3-d]嘧啶-4-酮与各种醛(包括苯甲醛)反应,合成了 2,3-二甲基和 2,3-三、2,3-四和 2,3-五亚甲基取代的 8-芳基亚烷基-6,7-二氢吡咯并[1,2-a]噻吩并[2,3-d]嘧啶-4(6H)-酮。这项研究突出了噻吩并[2,3-d]嘧啶衍生物在化学合成中的多功能性 (Elmuradov 等人,2011)。

Abdel-fattah 等人 (1998) 探索了一种通过三元混合物反应制备 6,7-二甲基-2-芳基亚烷基-5-H-噻吩并[2,3-d]嘧啶-3,5-二酮的一锅合成方法。此过程涉及使用氯乙酸和适当的醛,导致形成异恶唑和噻唑噻吩并[2,3-d]嘧啶衍生物,展示了该化合物在创建多样杂环结构中的潜力 (Abdel-fattah 等人,1998)。

属性

IUPAC Name |

2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N,N-dimethylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S2/c1-6-7(2)19-11-9(6)10(17)13-12(14-11)18-5-8(16)15(3)4/h5H2,1-4H3,(H,13,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQUSAZTYFOUSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)N(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-hydroxy-3-methylbutyl)-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B5579599.png)

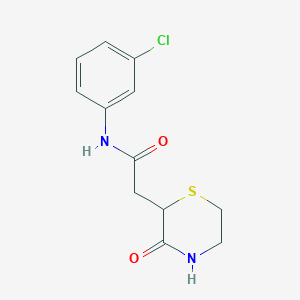

![2-benzyl-8-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5579614.png)

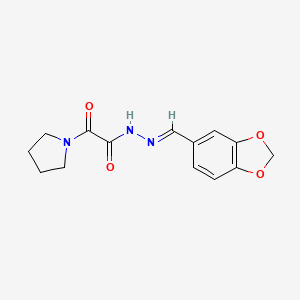

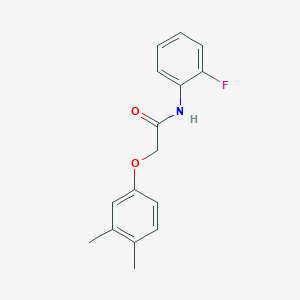

![2-fluoro-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5579631.png)

![2-chloro-N-{2-[(diethylamino)carbonyl]phenyl}benzamide](/img/structure/B5579659.png)

![3-{[benzyl(methyl)amino]methyl}-2-methyl-4-quinolinol](/img/structure/B5579669.png)

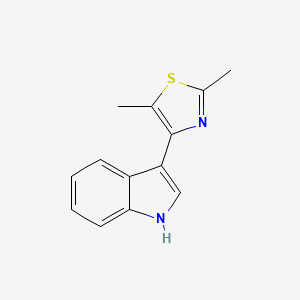

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5579676.png)